Propyl 3-amino-4-isopropoxybenzoate
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Overview
Description
Propyl 3-amino-4-isopropoxybenzoate is an organic compound with a complex structure that includes an amino group, an isopropoxy group, and a propyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3-amino-4-isopropoxybenzoate typically involves multiple steps. One common method starts with the preparation of 3-amino-4-hydroxybenzoic acid. This can be achieved by reacting 3-nitro-4-chlorobenzoic acid with sodium hydroxide, followed by a reduction step to convert the nitro group to an amino group . The next step involves the esterification of 3-amino-4-hydroxybenzoic acid with propanol in the presence of an acid catalyst to form Propyl 3-amino-4-hydroxybenzoate. Finally, the hydroxyl group is converted to an isopropoxy group using isopropyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Propyl 3-amino-4-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium alkoxides or halides under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkoxy or functional group-substituted derivatives.
Scientific Research Applications
Propyl 3-amino-4-isopropoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Propyl 3-amino-4-isopropoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester and isopropoxy groups can modulate the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Propyl 3-amino-4-hydroxybenzoate
- Isopropyl 3-amino-4-isopropoxybenzoate
- Ethyl 3-amino-4-isopropoxybenzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
propyl 3-amino-4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C13H19NO3/c1-4-7-16-13(15)10-5-6-12(11(14)8-10)17-9(2)3/h5-6,8-9H,4,7,14H2,1-3H3 |
InChI Key |
PGMLEZXRVQUVEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OC(C)C)N |
Origin of Product |
United States |
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